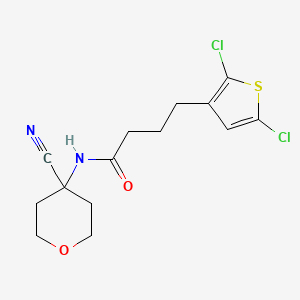

N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-cyanooxan-4-yl)-4-(2,5-dichlorothiophen-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2O2S/c15-11-8-10(13(16)21-11)2-1-3-12(19)18-14(9-17)4-6-20-7-5-14/h8H,1-7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHKINSTVHWNNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)NC(=O)CCCC2=C(SC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide

This compound is a synthetic compound that features a thiophene ring and a cyano group, which are often associated with diverse biological activities. Thiophenes have been studied for their potential in pharmacology due to their ability to interact with various biological targets.

The biological activity of compounds like this compound can be attributed to their structural components:

- Thiophene Ring : Known for its role in modulating enzyme activity and receptor binding.

- Cyano Group : Often enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Activity

Several studies have indicated that thiophene derivatives exhibit antimicrobial properties. For example:

- Case Study : A study on thiophene derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents, such as chlorine in 2,5-dichlorothiophene, has been linked to increased antimicrobial potency.

Anticancer Activity

Research has demonstrated that compounds containing thiophene moieties can inhibit cancer cell proliferation:

- Case Study : A derivative similar to this compound was tested against breast cancer cell lines, showing a dose-dependent inhibition of cell growth.

Table of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Enzyme Inhibition | Modulation of enzyme activity | General knowledge |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies:

- Substituent Effects : The presence of electron-withdrawing groups (like cyano and chloro) enhances the compound's reactivity and interaction with biological targets.

- Hydrophobic Interactions : The hydrophobic nature of the thiophene ring facilitates binding to lipid membranes, potentially increasing efficacy in cellular environments.

Q & A

Q. What are the recommended methodologies for synthesizing N-(4-cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide, and how can side reactions be minimized?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, the dichlorothiophene moiety can be introduced via Suzuki-Miyaura coupling, while the cyanooxane group may require protection-deprotection strategies to avoid undesired interactions. To minimize side reactions, use anhydrous conditions, inert atmospheres (e.g., nitrogen), and stoichiometric control. Reaction progress should be monitored via TLC or HPLC, followed by purification via column chromatography or recrystallization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Advanced spectroscopic techniques are critical:

Q. What are the key physicochemical properties influencing its solubility and stability?

The compound’s solubility is governed by the polar cyanooxane group and hydrophobic dichlorothiophene. Stability under varying pH and temperature should be tested via accelerated degradation studies. Differential Scanning Calorimetry (DSC) can identify melting points and polymorphic transitions, while HPLC tracks decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations can model binding affinities. For example, the dichlorothiophene group may act as an electron-deficient aromatic system, interacting with catalytic residues in enzymes like kinases. Density Functional Theory (DFT) calculations can further analyze electronic properties .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Use standardized protocols (e.g., NIH/NCATS guidelines for cytotoxicity assays).

- Validate findings via orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays).

- Cross-reference with structurally similar compounds (e.g., thiazole or triazole analogs in ) to identify structure-activity relationships (SAR) .

Q. How can crystallographic data from SHELXL refine the compound’s conformational analysis?

SHELXL’s least-squares refinement ( ) optimizes bond lengths, angles, and thermal displacement parameters. For example, the cyanooxane ring’s chair conformation and dichlorothiophene planarity can be validated against crystallographic data. Twinning or disorder in crystals, common with flexible amide linkages, requires iterative refinement using SHELXL’s TWIN and BASF commands .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they mitigated?

Scaling introduces issues like exothermic reactions or impurities. Strategies include:

- Flow Chemistry : Continuous reactors for controlled heat dissipation.

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) systematically.

- PAT (Process Analytical Technology) : Real-time monitoring via inline FTIR or Raman spectroscopy .

Methodological Considerations

Q. How do electron-withdrawing groups (e.g., Cl, CN) influence reactivity in further derivatization?

The dichlorothiophene’s electron-deficient nature directs electrophilic substitution to the 4-position. The cyano group on oxane enhances electrophilicity, making the amide bond susceptible to nucleophilic attack. Reactivity can be quantified via Hammett constants or Fukui indices .

Q. What analytical techniques validate purity for pharmacological assays?

- HPLC-PDA : Purity >95% with UV spectrum matching.

- Elemental Analysis : Confirm C, H, N, S, Cl content within 0.4% of theoretical values.

- ICP-MS : Trace metal contamination screening (critical for cell-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.